molecular formula C9H8N2OS4 B118722 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one CAS No. 158871-28-4

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one

Cat. No.: B118722
CAS No.: 158871-28-4
M. Wt: 288.4 g/mol
InChI Key: SIYHFUIJFJOCQE-UHFFFAOYSA-N
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Description

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is an organosulfur compound with the molecular formula C9H8N2S5. It is characterized by the presence of two cyanoethylthio groups attached to a 1,3-dithiol-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one typically involves the reaction of 1,3-dithiol-2-one with 2-chloroethyl cyanide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the dithiol-2-one core can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(2-cyanoethylthio)-1,3-dithiole-2-thione
  • 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-thione

Uniqueness

4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one is unique due to its specific substitution pattern and the presence of both cyano and thio groups.

Properties

IUPAC Name

3-[[5-(2-cyanoethylsulfanyl)-2-oxo-1,3-dithiol-4-yl]sulfanyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS4/c10-3-1-5-13-7-8(14-6-2-4-11)16-9(12)15-7/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYHFUIJFJOCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(SC(=O)S1)SCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401340
Record name 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158871-28-4
Record name 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural feature of 4,5-Bis(2-cyanoethylthio)-1,3-dithiol-2-one revealed by its crystal structure?

A1: The crystal structure analysis of this compound reveals a planar and conjugated 4,5-dimercapto-1,3-di­thiole-2-one (dmio) core. Two cyanoethyl groups are attached to this core, positioned on opposite sides of the five-membered ring. This conformation aligns with the computationally predicted lowest energy state of the molecule []. Furthermore, the presence of oxygen and nitrogen atoms within the molecule leads to various weak interactions within the crystal lattice. This characteristic distinguishes it from typical dmit (4,5-dimercapto-1,3-di­thiole-2-thione) alkyl compounds [].

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